The molecular structure of 3-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can be deduced from its name and the general structural features of related compounds. It consists of a central pyridazine ring fused to a [, , ]triazole ring. A 3,5-dimethyl-1H-pyrazole group is attached to the 6th position of the pyridazine ring, and a 4-chlorophenyl group is attached to the 3rd position of the triazole ring. [] Detailed structural information, such as bond lengths, angles, and conformations, would require further analysis using techniques like X-ray crystallography or computational modeling.
While the specific mechanism of action of 3-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is not detailed in the provided literature, its potential as a Tyk2 inhibitor suggests it may exert its effects by binding to the active site of the Tyk2 enzyme. This binding could inhibit the enzyme's catalytic activity, thereby interfering with downstream signaling pathways involved in inflammation and immune responses. [] Further research is needed to elucidate the precise binding interactions and downstream effects of this compound on Tyk2 signaling.
The primary application of 3-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine, as suggested by the available data, is in the field of drug discovery, particularly as a potential Tyk2 inhibitor. [] Tyk2 is a tyrosine kinase involved in various cellular processes, including immune response and inflammation. Inhibition of Tyk2 has shown promise as a therapeutic strategy for treating autoimmune and inflammatory diseases.
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: